molecular formula C16H17NO5S B13378623 2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid

2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B13378623
M. Wt: 335.4 g/mol
InChI Key: HNSYGBQQCJQHEM-UHFFFAOYSA-N
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Description

2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a sulfonylamino group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid can be achieved through a multi-step process. One common method involves the sulfonylation of 4-methoxy-2,5-dimethylphenylamine followed by coupling with benzoic acid derivatives. The reaction conditions typically require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the sulfonyl group can produce 4-methoxythiophenol .

Scientific Research Applications

2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and sulfonylamino groups provide a versatile platform for further chemical modifications, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

2-[(4-methoxy-2,5-dimethylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C16H17NO5S/c1-10-9-15(11(2)8-14(10)22-3)23(20,21)17-13-7-5-4-6-12(13)16(18)19/h4-9,17H,1-3H3,(H,18,19)

InChI Key

HNSYGBQQCJQHEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2C(=O)O)C)OC

Origin of Product

United States

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